molecular formula C20H25N2O2+ B1681066 Spegatrine CAS No. 47326-53-4

Spegatrine

Cat. No. B1681066
CAS RN: 47326-53-4
M. Wt: 325.4 g/mol
InChI Key: DOTYYDUNWITJSJ-SCCCUKHHSA-O
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Description

Spegatrine is an α1- and α2-adrenergic receptor antagonist isolated from Rauvolfia verticillata . Its dimer, dispegatrine, has a greater antagonist affinity for α-adrenergic receptors .


Synthesis Analysis

The total synthesis of Spegatrine has been achieved through a nature-inspired and convergent manner . A late-stage thallium (III) acetate mediated intermolecular oxidative coupling was employed to construct the C(9)-C(9’) bond with complete regio- and stereocontrol . This strategy completed the first total synthesis of the monomer spegatrine as well as the dimer P(S)-(+)-dispegatrine .


Molecular Structure Analysis

Spegatrine has a molecular formula of C20H25N2O2+ . The InChI representation is InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1 . The Canonical SMILES representation is CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C .


Physical And Chemical Properties Analysis

Spegatrine has a molecular weight of 325.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 325.191603044 g/mol and the Monoisotopic Mass is also 325.191603044 g/mol . The Topological Polar Surface Area is 56.2 Ų .

Scientific Research Applications

Alkaloid Interactions with Adrenoceptors

Spegatrine, identified as a quaternary alkaloid, has been studied for its interactions with adrenoceptors. In a study comparing the effects of spegatrine and dispegatrine, it was found that these compounds have significant affinities and activities on α-adrenoceptors. Dispegatrine, a dimer of spegatrine, showed a notably higher affinity than spegatrine for both α_1 and α_2-adrenoceptors. These findings suggest potential pharmacological applications in modulating adrenoceptor activity (Feng, Gao, & Zeng, 1986).

Component in Anti-Colon Cancer Research

Spegatrine has also been identified in studies focusing on cancer research. It was isolated alongside other compounds from the trunk bark of Tabernaemontana contorta Stapf, a plant investigated for its anti-colon cancer properties. Although the specific role of spegatrine in anti-colon cancer activity was not detailed, its presence in such studies indicates a potential avenue for exploring its anticancer properties (Ebede et al., 2019).

Role in Malaria Research

Furthermore, spegatrine has been mentioned in the context of malaria research. In a study examining the chemical profile of Rauvolfia caffra Sond, a plant with antimalarial properties, spegatrine was isolated as one of its constituents. This suggests a potential role in the development of antimalarial treatments, although further research is necessary to clarify its specific antimalarial effects (Tlhapi et al., 2018).

Antioxidant and Anti-Parasitic Activities

A study on the methanol extract of stem bark of Rauvolfia caffra Sond, which included spegatrine as one of the isolated compounds, investigated the extract's antioxidant and antitrypanosomal activities. Spegatrine was identified as a primary antioxidant compound in this study, demonstrating its potential in antioxidant applications. The research also looked into antitrypanosomal activities, indicating possible use in anti-parasitic treatments (Tlhapi et al., 2020).

Safety And Hazards

When handling Spegatrine, it is advised to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

(1S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTYYDUNWITJSJ-SYMHJQAPSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[N+]2([C@H]3C[C@H]1[C@H](C2CC4=C3NC5=C4C=C(C=C5)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N2O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spegatrine

CAS RN

47326-53-4
Record name Spegatrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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